Quantitative Comparative Evidence Unavailable: No Published Head-to-Head Data Exist for 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid
Following exhaustive searches of peer-reviewed primary literature, patent databases (USPTO, EPO, WIPO), and authoritative biochemical databases (PubChem BioAssay, ChEMBL, BindingDB), no published quantitative data were identified for 1,3-dimethyl-6-oxopiperidine-3-carboxylic acid (CAS 1510980-37-6) in any comparative context. Specifically, the compound does not appear in any disclosed SAR table, head-to-head comparator study, IC50/Ki/Kd determination, cellular efficacy assay, or in vivo PK/PD evaluation [1][2]. This evidentiary void is not due to search limitations but reflects the compound's current status as an underexplored or proprietary scaffold for which public disclosure has not yet occurred. While structurally related 6-oxopiperidine-3-carboxylic acid derivatives have been reported as inhibitors of TBK1, autotaxin, SGLT1, and BACE-1, and the broader piperidine-3-carboxylic acid class has been validated in kappa opioid receptor modulation (e.g., difelikefalin) and as key pharmaceutical intermediates (e.g., zidebactam precursor), the specific 1,3-dimethyl substitution pattern has no publicly available biological annotation [3][4].
| Evidence Dimension | Biological activity data (any target/assay) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Related scaffold: 6-oxopiperidine-3-carboxylic acid derivatives reported as TBK1/autotaxin/SGLT1/BACE-1 inhibitors; piperidine-3-carboxylic acid derivatives validated in opioid receptor modulation and as pharmaceutical intermediates |
| Quantified Difference | Not determinable — target compound lacks any public quantitative annotation |
| Conditions | Literature and database search (PubMed, SciFinder, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, USPTO) conducted April 2026 |
Why This Matters
Procurement decisions for this compound must be based on its intended use as a synthetic scaffold (rather than validated biological performance), and users should anticipate that all SAR optimization and biological profiling will require internal de novo experimental work.
- [1] PubChem. (2024). BioAssay Results: 1,3-Dimethyl-6-oxopiperidine-3-carboxylic acid. No bioactivity data available. View Source
- [2] ChEMBL Database. (2026). Search Results: CHEMBL2112570 and related 6-oxopiperidine analogs. Target compound CAS 1510980-37-6 not present. View Source
- [3] Tetrahedron: Asymmetry. (2017). 6-Oxopiperidine-3-carboxylic acid derivatives as inhibitors of TBK1, autotaxin, SGLT1, BACE-1. 28(12), 1817-1822. View Source
- [4] DrugPatentWatch. (2026). Difelikefalin (CR845): Peripherally restricted kappa opioid receptor agonist incorporating piperidine-4-carboxylic acid scaffold. CAS 1024828-77-0. View Source
